6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

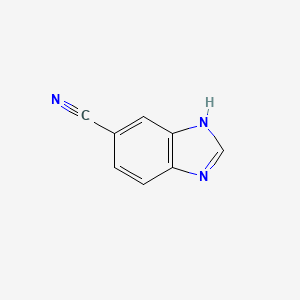

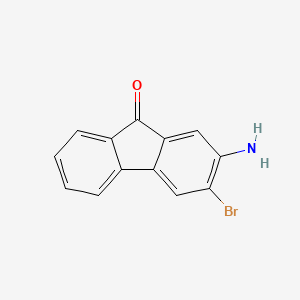

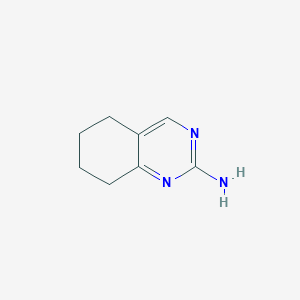

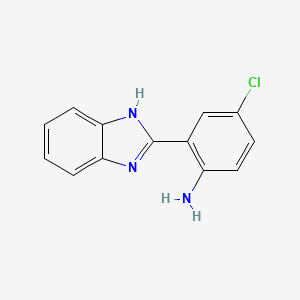

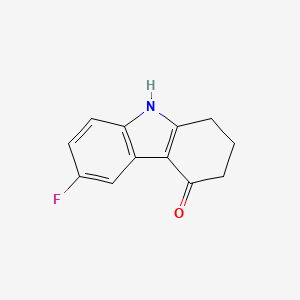

6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one is a chemical compound with the molecular formula C12H10FNO and a molecular weight of 203.22 . It is a derivative of carbazole, which has been reported to have antimycobacterial activity .

Synthesis Analysis

The synthesis of 1,2,3,9-tetrahydro-4H-carbazol-4-one, a similar compound, has been reported from Phenylhydrazine hydrochloride and 1,3-Cyclohexanedione . A strategy of Rh (III)-catalyzed C—H activation of N -nitrosoanilines and iodonium ylides has been developed to construct novel tetralydrocarbzol-4-one scaffolds .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one include a molecular weight of 203.22, and it is a solid at room temperature . The similar compound 1,2,3,9-tetrahydro-4H-carbazol-4-one has a melting point of 224-226°C, a predicted boiling point of 386.3±11.0 °C, and a predicted density of 1.275±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Application in Fluorescent Carbazole Derivatives

Scientific Field

Summary of Application

Fluorescent carbazole derivatives, including “6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one”, have been used in a variety of applications . These applications include possible photosensitive biological units, light-emitting diodes, fluorescent markers in biology, and photo-induced electron sensors .

Methods of Application/Experimental Procedures

The specific methods of application or experimental procedures vary depending on the specific use case. For example, in the case of light-emitting diodes, the compound may be incorporated into the diode’s structure to enhance its light-emitting properties .

Results/Outcomes

The outcomes of these applications are also dependent on the specific use case. In general, the use of fluorescent carbazole derivatives can enhance the performance of the devices or systems they are incorporated into .

Application in Proteomics Research

Scientific Field

Summary of Application

The compound “6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Methods of Application/Experimental Procedures

The specific methods of application or experimental procedures in proteomics research are not detailed in the sources. However, it typically involves the use of the compound in various laboratory techniques to study proteins .

Results/Outcomes

The outcomes of this application are not specified in the sources. However, the use of the compound in proteomics research can contribute to a better understanding of protein structures and functions .

Application in Pharmaceutical Research

Scientific Field

Summary of Application

The compound “6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one” is used in pharmaceutical research . It is often used as a reference standard for accurate results .

Methods of Application/Experimental Procedures

The specific methods of application or experimental procedures in pharmaceutical research are not detailed in the sources. However, it typically involves the use of the compound in various laboratory techniques to study its properties and potential applications .

Results/Outcomes

The outcomes of this application are not specified in the sources. However, the use of the compound in pharmaceutical research can contribute to the development of new drugs and therapies .

Application in Synthesis of Aspidospermidine Alkaloids

Scientific Field

Summary of Application

The compound “1,2,3,4-Tetrahydrocarbazole”, which is structurally similar to “6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one”, can be used as a starting material to prepare aspidospermidine alkaloids .

Methods of Application/Experimental Procedures

The synthesis involves the use of the compound in a series of chemical reactions, including photooxygenation and N-acylation reactions .

Results/Outcomes

The outcomes of this application include the successful synthesis of aspidospermidine alkaloids, which are a group of natural products with potential biological activities .

Eigenschaften

IUPAC Name |

6-fluoro-1,2,3,9-tetrahydrocarbazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15/h4-6,14H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGNURGTUVSLGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319512 |

Source

|

| Record name | 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

CAS RN |

88368-12-1 |

Source

|

| Record name | NSC346509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.